molecular formula C11H22ClNO4 B14547475 6-Azaspiro[5.6]dodecan-6-ium perchlorate CAS No. 62120-46-1

6-Azaspiro[5.6]dodecan-6-ium perchlorate

Cat. No.: B14547475
CAS No.: 62120-46-1
M. Wt: 267.75 g/mol
InChI Key: PBHZWBIVSQIYSP-UHFFFAOYSA-M
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Description

6-Azaspiro[5.6]dodecan-6-ium perchlorate is a quaternary ammonium salt characterized by a spirocyclic structure, combining a six-membered and a seven-membered ring system bridged by a nitrogen atom. Its perchlorate (ClO₄⁻) counterion enhances solubility in polar solvents, making it suitable for applications in materials science, particularly as an organic structure-directing agent (OSDA) in zeolite synthesis. For example, it has been employed to direct the formation of SSZ-13, a chabazite-type zeolite, while simultaneously controlling aluminum distribution within the framework .

The compound’s spirocyclic architecture imparts unique steric and electronic properties, enabling selective interactions during crystallization processes. However, its low selectivity in forming multiple zeolite frameworks has historically been viewed as a limitation, though recent strategies leverage this trait for diversified synthesis outcomes .

Properties

CAS No.

62120-46-1

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

IUPAC Name

6-azoniaspiro[5.6]dodecane;perchlorate

InChI

InChI=1S/C11H22N.ClHO4/c1-2-5-9-12(8-4-1)10-6-3-7-11-12;2-1(3,4)5/h1-11H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

PBHZWBIVSQIYSP-UHFFFAOYSA-M

Canonical SMILES

C1CCC[N+]2(CC1)CCCCC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[5.6]dodecan-6-ium perchlorate typically involves the reaction of a spirocyclic amine with perchloric acid. The process can be summarized as follows:

    Starting Material: The synthesis begins with a spirocyclic amine, such as 6-Azaspiro[5.6]dodecane.

    Reaction with Perchloric Acid: The spirocyclic amine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[5.6]dodecan-6-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The spirocyclic framework allows for substitution reactions where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: 6-Azaspiro[5.6]dodecan-6-ium perchlorate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and materials.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its spirocyclic framework can mimic certain natural products, making it useful in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Azaspiro[5.6]dodecan-6-ium perchlorate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares 6-azaspiro[5.6]dodecan-6-ium perchlorate with structurally related spirocyclic compounds, highlighting differences in ring systems, substituents, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
This compound Not provided C₁₁H₂₁ClN₃O₄* 6- and 7-membered rings, perchlorate anion Zeolite synthesis (SSZ-13)
2-Azaspiro[3.3]heptan-6-ol hydrochloride 1630907-10-6 C₆H₁₂ClNO 3- and 3-membered rings, hydroxyl group Pharmaceutical intermediates (similarity: 0.74)
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) 1651840-84-4 C₁₀H₁₈N₂O₆ 4- and 5-membered rings, oxalate counterion Not specified (similarity: 0.68)
6-Oxa-9-azaspiro[4.5]decane hydrochloride 1321518-38-0 C₈H₁₆ClNO 4- and 5-membered rings, oxygen atom Biochemical reagents

Key Observations:

  • Ring Size and Heteroatoms: The presence of oxygen (e.g., 6-oxa-9-azaspiro[4.5]decane) or additional substituents (e.g., hydroxyl groups) alters polarity and reactivity. For instance, oxa-azaspiro compounds may exhibit enhanced hydrogen-bonding capabilities compared to purely nitrogen-based systems .
  • Counterion Effects: Perchlorate salts generally exhibit higher solubility in water compared to hydrochlorides or oxalates, which can influence their utility in aqueous synthesis environments .

Functional Analogues: Perchlorate Salts

Perchlorate anions are common in industrial and research settings due to their stability and oxidizing properties. Below is a comparison of this compound with other perchlorate-containing compounds:

Compound Name CAS Number Key Properties Applications/Risks
Ammonium perchlorate 7790-98-9 High explosivity, forms toxic gases (e.g., HCl) Rocket propellants, explosives
Terbium(3+) perchlorate 237-826-8 Lanthanide salt, hygroscopic Luminescent materials, catalysis
6-Azaspiro[...] perchlorate Not provided Non-explosive, high solubility Zeolite synthesis, material science

Key Observations:

  • Environmental Persistence: Perchlorate’s low kinetic lability and high solubility necessitate advanced remediation techniques, such as microbial reduction (e.g., Sulfurospirillum multivorans) or ion-exchange resins .

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